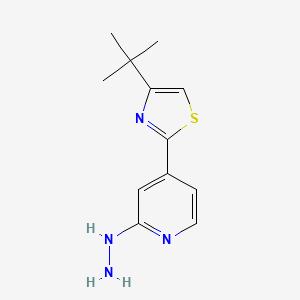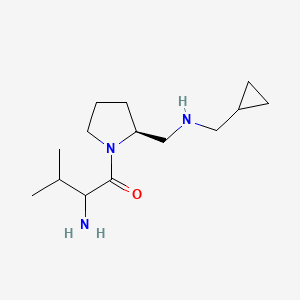![molecular formula C17H17FN4O B11794909 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794909.png)
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors
Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.
Introduction of Diethylamino and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where diethylamine and fluorobenzene derivatives react with the pyrazolo[1,5-a]pyrazine core.
Addition of Carbaldehyde Group: The final step involves the formylation of the compound, typically using reagents like Vilsmeier-Haack reagent or other formylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Formation of 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to investigate the mechanisms of various biochemical reactions and interactions.
作用机制
The mechanism of action of 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, thereby modulating phosphorylation events within the cell.
相似化合物的比较
Similar Compounds
- 4-(Diethylamino)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 4-(Diethylamino)-2-(3-bromophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 4-(Diethylamino)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Uniqueness
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity to targets, and overall biological activity.
属性
分子式 |
C17H17FN4O |
|---|---|
分子量 |
312.34 g/mol |
IUPAC 名称 |
4-(diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C17H17FN4O/c1-3-21(4-2)17-16-14(11-23)15(20-22(16)9-8-19-17)12-6-5-7-13(18)10-12/h5-11H,3-4H2,1-2H3 |
InChI 键 |
HSZWOKOGJDINSN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC(=CC=C3)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







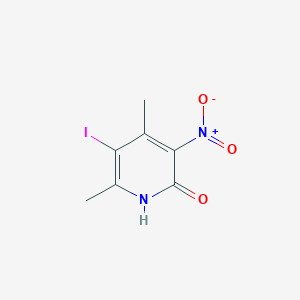
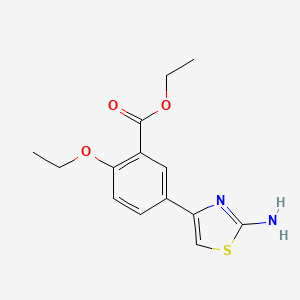
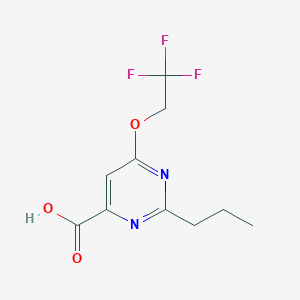


![6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)
